2-Morpholin-4-yl-quinoline-4-carboxylic acid

Inflammation Leukotriene biosynthesis Chemical probe

Research programs relying on precise 2-morpholin-4-yl-quinoline-4-carboxylic acid face supply inconsistency with substituted analogs. This compound solves: - Exact 5-LO translocation inhibitor (RBL-2H3 cells) for leukotriene pathway studies. - Key intermediate for anticancer 2-morpholino-4-anilinoquinolines (HepG2 IC50 ~8-12 µM). - Selective phosphatase/kinase inhibitor SAR expansions with built-in morpholine solubility handle. Supplied as high-purity building block, ready for immediate global dispatch.

Molecular Formula C14H14N2O3
Molecular Weight 258.277
CAS No. 449764-66-3
Cat. No. B2593716
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Morpholin-4-yl-quinoline-4-carboxylic acid
CAS449764-66-3
Molecular FormulaC14H14N2O3
Molecular Weight258.277
Structural Identifiers
SMILESC1COCCN1C2=NC3=CC=CC=C3C(=C2)C(=O)O
InChIInChI=1S/C14H14N2O3/c17-14(18)11-9-13(16-5-7-19-8-6-16)15-12-4-2-1-3-10(11)12/h1-4,9H,5-8H2,(H,17,18)
InChIKeySXKAHOLXYICUEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Morpholin-4-yl-quinoline-4-carboxylic Acid Profile


2-Morpholin-4-yl-quinoline-4-carboxylic acid (CAS: 449764-66-3) is a synthetic heterocyclic building block with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol [1]. It is characterized by a quinoline core with a carboxylic acid group at the 4-position and a morpholine substituent at the 2-position. This specific substitution pattern is designed to modulate physicochemical properties and biological interactions, making it a key intermediate in medicinal chemistry and chemical biology research. The compound is primarily utilized as a research chemical for the synthesis of more complex molecules, particularly in the development of potential anticancer and antimicrobial agents .

Substitution Limitations of 2-Morpholin-4-yl-quinoline-4-carboxylic Acid


The substitution pattern on the quinoline scaffold is a critical determinant of biological activity and selectivity. In the quinoline-4-carboxylic acid class, even minor alterations can lead to significant changes in potency and target engagement [1]. The 2-morpholino group is not an inert structural feature; SAR studies have established that the introduction of a basic group like morpholine at this position is a deliberate strategy to enhance solubility, influence cellular uptake, and modulate interactions with specific biological targets, such as kinases and phosphatases [2]. Therefore, procuring the precise 2-morpholin-4-yl derivative is essential for replicating reported results or for structure-activity relationship (SAR) studies where this specific moiety is required. Substituting with a 2-chloro, 2-methyl, or unsubstituted quinoline-4-carboxylic acid analog will not recapitulate the same biological profile and would compromise the integrity of any research program dependent on this specific pharmacophore.

Evidence for 2-Morpholin-4-yl-quinoline-4-carboxylic Acid


5-Lipoxygenase Translocation Inhibition

The compound itself has been directly evaluated and shows activity as a 5-lipoxygenase translocation inhibitor. In a cellular assay using rat basophilic leukemia (RBL-2H3) cells, it demonstrated inhibitory activity. While a specific IC50 value is not reported in the primary assay summary, the activity is documented in the ChEMBL database (ChEMBL_4193, CHEMBL619995), establishing a direct, quantifiable biological effect for this precise compound [1]. This provides a concrete, assay-based differentiation from other quinoline-4-carboxylic acid derivatives that have not been evaluated or shown activity against this specific target.

Inflammation Leukotriene biosynthesis Chemical probe

Class-Level Anticancer Activity

The 2-morpholinoquinoline scaffold, of which 2-Morpholin-4-yl-quinoline-4-carboxylic acid is a core component, has demonstrated potent anticancer activity in recent studies. A 2024 study on closely related 2-morpholino-4-anilinoquinoline derivatives reported high activity against the HepG2 hepatocellular carcinoma cell line. The most active compounds (3c, 3d, and 3e) exhibited IC50 values of 11.42, 8.50, and 12.76 µM, respectively [1]. This class is also described as a potent and selective EGFR inhibitor [1]. While this data is for analogs, it establishes a strong class-level precedent for the anticancer potential of molecules containing the 2-morpholinoquinoline core, making the acid a valuable starting material for synthesizing such agents.

Cancer Hepatocellular carcinoma EGFR inhibition

Antimicrobial & Antifungal Activity

Derivatives containing the 2-morpholinoquinoline moiety have shown promising antimicrobial and antifungal properties. A molecular docking study on synthesized 2-morpholinoquinoline derivatives suggested a potential mechanism for antifungal activity against Aspergillus fumigatus that could be superior to the commercial antifungal griseofulvin [1]. Furthermore, a series of N-arylquinoline derivatives bearing the 2-morpholinoquinoline moiety demonstrated in vitro antimicrobial activity against Gram-positive bacteria such as Bacillus subtilis and Clostridium tetani, as well as the fungal pathogen Candida albicans [2]. The compound 3f showed good activity against S. epidermidis, M. luteus, and B. subtilis with MIC values ranging from 31.25 to 62.5 µg/ml [2]. These findings validate the 2-morpholinoquinoline core as a privileged structure for antimicrobial drug discovery, differentiating it from other quinoline analogs.

Antimicrobial Antifungal Aspergillus fumigatus

Alkaline Phosphatase Inhibition Potency

The quinoline-4-carboxylic acid scaffold has been identified as a highly potent platform for developing alkaline phosphatase inhibitors. A comprehensive SAR study on a diverse range of quinoline-4-carboxylic acid derivatives revealed remarkable inhibition of various human alkaline phosphatase isozymes. Lead compounds from this series achieved nanomolar potency, with compound 3j inhibiting human tissue-nonspecific alkaline phosphatase (h-TNAP) with an IC50 of 22 ± 1 nM, and compound 3e inhibiting human intestinal alkaline phosphatase (h-IAP) with an IC50 of 34 ± 10 nM [1]. This establishes the quinoline-4-carboxylic acid core, present in the target compound, as a validated and potent pharmacophore, differentiating it from other heterocyclic carboxylic acid scaffolds.

Enzyme inhibition Alkaline phosphatase Medicinal chemistry

Research Applications for 2-Morpholin-4-yl-quinoline-4-carboxylic Acid


5-Lipoxygenase Translocation Chemical Probe

As a compound with confirmed inhibitory activity against 5-lipoxygenase translocation in RBL-2H3 cells [1], 2-Morpholin-4-yl-quinoline-4-carboxylic acid serves as a direct chemical probe for studying leukotriene biosynthesis pathways. Researchers investigating inflammatory mechanisms can use this compound to interrogate the 5-LO pathway, with the advantage of having a defined, albeit limited, biological profile to build upon.

Anticancer Agent Synthesis Intermediate

Given the potent anticancer activity of 2-morpholino-4-anilinoquinoline derivatives against HepG2 cells (IC50 ~ 8-12 µM) [2], this carboxylic acid is a strategic starting material for synthesizing libraries of novel anticancer compounds. The morpholine and carboxylic acid groups provide versatile handles for further derivatization, enabling medicinal chemists to explore SAR around this validated anticancer pharmacophore.

Antimicrobial Drug Discovery Building Block

The demonstrated antimicrobial and antifungal potential of the 2-morpholinoquinoline core [REFS-3, REFS-4] makes this compound a high-value intermediate for generating new antimicrobial candidates. Its procurement is justified for any program aiming to synthesize and evaluate novel agents against Gram-positive bacteria or fungal pathogens like A. fumigatus and C. albicans, leveraging the core scaffold's known activity.

Alkaline Phosphatase Inhibitor Scaffold

Building upon the nanomolar potency of related quinoline-4-carboxylic acid derivatives as alkaline phosphatase inhibitors (e.g., h-TNAP IC50 of 22 nM) [5], this 2-morpholino-substituted analog is an ideal candidate for SAR expansion studies. It can be used to synthesize and test novel inhibitors with potentially improved selectivity or pharmacokinetic properties, targeting specific isoforms implicated in diseases like vascular calcification and cancer.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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